molecular formula C4H6Cl2N2S B12965834 (4-Chlorothiazol-5-yl)methanamine hydrochloride

(4-Chlorothiazol-5-yl)methanamine hydrochloride

Cat. No.: B12965834
M. Wt: 185.07 g/mol
InChI Key: ZATCPYIHOGNPLN-UHFFFAOYSA-N
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Description

(4-Chlorothiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H6Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorothiazol-5-yl)methanamine hydrochloride typically involves the chlorination of thiazole derivatives followed by amination. One common method includes the reaction of 4-chlorothiazole with formaldehyde and ammonium chloride under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process often involves the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorothiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorothiazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorothiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorothiazol-5-yl)methanamine hydrochloride
  • (4-Methylthiazol-5-yl)methanamine hydrochloride
  • (4-Bromothiazol-5-yl)methanamine hydrochloride

Uniqueness

(4-Chlorothiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C4H6Cl2N2S

Molecular Weight

185.07 g/mol

IUPAC Name

(4-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H5ClN2S.ClH/c5-4-3(1-6)8-2-7-4;/h2H,1,6H2;1H

InChI Key

ZATCPYIHOGNPLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CN)Cl.Cl

Origin of Product

United States

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